6-Bromoquinoxaline

anticancer non-small-cell lung cancer SAR

Optimizing quinoxaline-based lead compounds for kinase inhibition or NMDA antagonism demands a regioselective halogen handle that maximizes synthetic efficiency. 6-Bromoquinoxaline (CAS 50998-17-9) delivers the 6-bromo substituent, enabling high-yield borylation (84%) and predictable cross-coupling for rapid SAR exploration. • Key building block for c-Met kinase inhibitors with potency exceeding doxorubicin. • Documented starting material in patented CDK4/6 inhibitor synthetic routes. • Class-level SAR: bromo-substituted quinoxalines superior to nitro analogs in A549 NSCLC inhibition (IC50 ~9.32 μM, comparable to 5-FU). Supplied as ≥98% pure light-yellow powder; store at RT.

Molecular Formula C8H5BrN2
Molecular Weight 209.04 g/mol
CAS No. 50998-17-9
Cat. No. B1268447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinoxaline
CAS50998-17-9
Molecular FormulaC8H5BrN2
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1Br
InChIInChI=1S/C8H5BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
InChIKeyNOYFLUFQGFNMRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinoxaline: Key Properties & Class


6-Bromoquinoxaline (CAS 50998-17-9, MFCD00837757) is a heterocyclic organic compound composed of a quinoxaline bicyclic core—a fusion of benzene and pyrazine rings—with a single bromine substituent regioselectively positioned at the 6-position . With a molecular formula of C8H5BrN2 and molecular weight of 209.04 g/mol, this compound is typically supplied as a light yellow to orange powder or crystal with a purity specification of ≥98% (GC) and a melting point range of 54–58°C . The 6-position bromine serves as a defined reactive handle that enables predictable cross-coupling chemistry for post-functionalization in drug discovery and materials research programs [1].

Regioselective 6-bromo handle for predictable cross-coupling chemistry
Suzuki-Miyaura coupling workflow for aryl-substituted quinoxaline libraries
Medicinal chemistry building block for kinase inhibitor intermediate synthesis

6-Bromoquinoxaline Positional Specificity


In quinoxaline-based medicinal chemistry and organic synthesis, the position of halogen substitution is a critical determinant of both reactivity and biological outcome. SAR studies across quinoxaline scaffolds demonstrate that substituents at the 5-, 6-, and 7-positions produce distinct potency profiles in receptor binding assays; for example, in NMDA receptor glycine site antagonists, methyl replacement for chloro or bromo at the 6-position yields specific structure-activity outcomes that differ from those at alternative positions [1]. The 6-bromo substitution pattern also establishes a defined electronic environment that influences the efficiency and regioselectivity of downstream cross-coupling reactions, a factor that cannot be replicated by substituting 5-bromo, 7-bromo, or 6-chloro analogs without altering synthetic yields and product profiles [2]. Furthermore, comparative studies have established that bromo substitution in quinoxalines provides superior anticancer activity against lung cancer cells relative to nitro-substituted analogs, demonstrating that halogen identity itself is a non-interchangeable variable in biological systems [3].

5-bromo or 7-bromo isomers may alter coupling efficiency and regioselectivity
6-chloro analog may shift reactivity profile in Pd-catalyzed cross-coupling
Nitro-substituted quinoxalines may not replicate bromo-class SAR in cell-based assays

6-Bromoquinoxaline Evidence Guide


Bromo vs. Nitro: Anticancer Activity in Quinoxalines

In a systematic evaluation of 26 quinoxaline derivatives against human non-small-cell lung cancer (A549) cells, the introduction of bromo groups instead of nitro groups into the quinoxaline skeleton provided superior inhibition against lung cancer cells [1]. This finding represents a direct class-level SAR inference demonstrating that bromo-substituted quinoxalines exhibit enhanced biological activity and effectiveness relative to nitro-substituted analogs in anticancer drug design [1].

Bromo vs. Nitro SAR
Class-level inference
Bromo-substituted quinoxalines show higher reported inhibition vs. nitro analogs in A549 cells; representative bromo derivative IC50 = 9.32 ± 1.56 μM
Supports cell-model response context for bromo scaffold selection
MTT assay; class-level comparison; nitro analogs inferior
anticancer non-small-cell lung cancer SAR quinoxaline derivatives halogen substitution

Regioselective Suzuki Coupling at 6-Position

Bromo-substituted quinoxalines, including 6-bromoquinoxaline, serve as common intermediates for post-condensation modification via Suzuki-Miyaura coupling to form aryl-substituted quinoxalines and pyrido[2,3-b]pyrazines [1]. High-efficiency coupling with improved product yield was achieved using Pd(dppf)Cl2·CH2Cl2 in tetrahydrofuran (THF) with K2CO3 as base at reflux temperature [1]. This methodology enables predictable and high-yielding derivatization of the 6-position, whereas alternative substitution patterns (e.g., 5-bromo or 7-bromo isomers) exhibit different steric and electronic profiles that alter coupling efficiency.

Regioselective Suzuki Coupling
Class-level inference
Pd(dppf)Cl2·CH2Cl2 / THF / K2CO3 reflux system enables high-efficiency 6-aryl coupling
Predictable 6-position derivatization for library synthesis
6-bromo pattern optimizes coupling yield vs. other regioisomers
cross-coupling Suzuki-Miyaura palladium catalysis aryl-substituted quinoxalines medicinal chemistry building block

CDK4/6 Inhibitor Development: Key Intermediate

In a patent application (CN113105434A) for novel CDK4/6 inhibitors, 6-bromoquinoxaline was utilized as the essential starting material for synthesizing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline, a key boronate ester intermediate [1]. The transformation was achieved by reacting 6-bromoquinoxaline (0.42 g, 2.0 mmol) with pinacol borate (0.53 g, 2.1 mmol) in the presence of Pd(dppf)Cl2 (22 mg, 0.06 mmol) and potassium acetate (0.59 g, 6.0 mmol) in DMF at 80°C for 24 hours, yielding the boronate intermediate in 84% isolated yield [1]. This intermediate was subsequently employed in a second Suzuki coupling to construct the final CDK4/6 inhibitor scaffold [1].

CDK4/6 Inhibitor Intermediate
Head-to-head
84% isolated yield for borylation to key boronate ester; patented synthetic route
Procurement-relevant intermediate for CDK4/6 inhibitor programs
DMF, Pd(dppf)Cl2, KOAc, 80°C; 6-bromo essential to route
CDK4/6 inhibitor kinase inhibitor oncology patent synthesis boronate ester

c-Met Kinase Inhibitors Outperforming Doxorubicin

A series of substituted quinoxaline derivatives synthesized from 6-bromo-3-methylquinoxalin-2(1H)-one (a 6-bromoquinoxaline derivative) were evaluated as c-Met kinase inhibitors [1]. Among the tested compounds, derivatives 4 and 12a demonstrated more potent inhibition activity than the reference chemotherapeutic doxorubicin against three tumor cell lines [1]. Molecular docking studies were employed to predict binding conformations and explain the differences in their tested biological activities, establishing a structure-based rationale for the potency advantage [1].

c-Met Kinase Inhibition
Cross-study comparable
6-bromoquinoxaline-derived compounds more potent than doxorubicin in three tumor cell lines
Supports kinase inhibitor assay context for c-Met programs
Exact IC50 values not reported; molecular docking rationale provided
c-Met kinase anticancer molecular docking quinoxaline derivatives tyrosine kinase inhibitor

NMDA Antagonist SAR: 6-Position Halogen Substitution

In a comprehensive SAR study of 1,4-dihydroquinoxaline-2,3-diones (QXs) as NMDA receptor glycine site antagonists, it was established that methyl is a good replacement for chloro or bromo in the 6-position, while alkoxy-substituted QXs have lower potencies than alkyl- or halogen-substituted QXs [1]. The study further determined that ethyl-substituted QXs are generally less potent than methyl-substituted QXs, especially in the 6-position of 5,6,7-trisubstituted QXs, and that fusion of a ring system at the 6,7-positions results in QXs with low potency [1]. Representative compounds from this series achieved IC50 values as low as 5–9 nM in radioligand displacement assays [1].

NMDA Antagonist SAR
Class-level inference
6-Br and 6-Cl substitutions maintain comparable nanomolar IC50 (5–9 nM) at glycine site
6-position validated pharmacophoric anchor for NMDA modulation research
Radioligand displacement assay; methyl/ethyl SAR lower potency
NMDA receptor glycine site antagonist neurological disorders SAR quinoxalinedione

Synthesis and Purity: Quality Specifications

A documented synthetic route to 6-bromoquinoxaline from 4-bromo-benzene-1,2-diamine (2.01 g, 10.7 mmol) and glyoxal (40% by wt., 3.1 mL, 26.9 mmol) in methanol (50 mL) provides the product in 50% isolated yield (1.14 g) as a yellow-orange solid . Analytical characterization confirms purity of 98.52% @ 210–370 nm and 98.8% @ 322 nm by HPLC, with LC/MS showing purity=99% and [M+H]+ = 209/211 (characteristic bromine isotope pattern) . 1H NMR (DMSO-d6) confirms the expected structure: δ = 9.00 (d, 2H, J=2.8 Hz), 8.36 (d, 1H, J=2.2 Hz), 8.07 (d, 1H, J=9.0 Hz), 8.02 (dd, 1H, J=8.8, 2.1 Hz) . Commercial suppliers consistently provide material with ≥98% (GC) purity specification .

Quality Specifications
Data to verify
HPLC purity 98.52–98.8%; LC/MS purity 99%; commercial ≥98% (GC)
Batch consistency review for procurement decisions
50% synthetic yield reported; NMR confirmation available
synthesis purity analysis HPLC NMR procurement specifications

6-Bromoquinoxaline: Research & Industrial Applications


Oncology: c-Met & CDK4/6 Inhibitor Development

Medicinal chemistry teams pursuing c-Met kinase inhibitors for solid tumor indications can leverage 6-bromoquinoxaline-derived scaffolds that have demonstrated potency exceeding doxorubicin in comparative cell-based assays [1]. Additionally, 6-bromoquinoxaline serves as the documented starting material in patented synthetic routes for novel CDK4/6 inhibitors, providing an 84% yielding borylation step that enables efficient construction of inhibitor candidates [2]. The class-level SAR evidence establishing bromo-substituted quinoxalines as superior to nitro-substituted analogs in lung cancer cell inhibition further supports selection of 6-bromoquinoxaline as the preferred scaffold entry point for anticancer programs [3].

NMDA Glycine Site Antagonist Programs

SAR studies have established the 6-position of quinoxalinedione scaffolds as a validated pharmacophoric anchor for NMDA receptor glycine site antagonism, with 6-bromo and 6-chloro substitutions maintaining comparable nanomolar potency (IC50 values as low as 5–9 nM) [4]. 6-Bromoquinoxaline provides the foundational scaffold for constructing antagonists targeting excitotoxicity-related neurological conditions, including ischemic stroke, traumatic brain injury, and neurodegenerative disorders. The well-characterized substitution tolerance at the 6-position allows medicinal chemists to systematically optimize potency and selectivity while maintaining the core pharmacophore required for receptor engagement [4].

Suzuki Coupling for Fragment-Based Discovery

For fragment-based drug discovery and chemical biology applications requiring modular derivatization, 6-bromoquinoxaline provides a regioselectively defined reactive handle for Suzuki-Miyaura cross-coupling. The optimized protocol employing Pd(dppf)Cl2·CH2Cl2 in THF with K2CO3 base enables high-efficiency synthesis of aryl-substituted quinoxaline libraries [5]. This predictable coupling chemistry allows research teams to rapidly generate diverse analog series for structure-activity relationship studies without the synthetic optimization burden required for alternative regioisomers or less reactive halogen substitution patterns [5].

NSCLC Targeted Therapy Research

Research programs focused on non-small-cell lung cancer can specifically benefit from 6-bromoquinoxaline-derived compounds, as class-level SAR evidence has established that bromo-substituted quinoxalines provide superior inhibition against A549 NSCLC cells compared to nitro-substituted analogs [3]. Representative bromo-containing derivatives achieved IC50 values comparable to the clinical anticancer drug 5-fluorouracil (4m: IC50 = 9.32 ± 1.56 μM vs. 5-FU: IC50 = 4.89 ± 0.20 μM), with mechanistic studies confirming apoptosis induction through mitochondrial- and caspase-3-dependent pathways [3]. This evidence positions 6-bromoquinoxaline as the preferred scaffold entry point for NSCLC-targeted lead optimization.

Application
Selection Property
Validation Focus
Kinase inhibitor discovery (c-Met, CDK4/6)
6-position coupling handle
Kinase inhibition assay context
NMDA receptor modulation research
6-position pharmacophoric anchor
Radioligand displacement assay context
Fragment-based library synthesis
Regioselective Suzuki coupling
Cross-coupling yield and scope
NSCLC cell-model studies
Cell-model response context
Cytotoxicity and apoptosis endpoint review

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